2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane

CAS No.: 88128-57-8

Cat. No.: VC2461130

Molecular Formula: C10H19ClO2

Molecular Weight: 206.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88128-57-8 |

|---|---|

| Molecular Formula | C10H19ClO2 |

| Molecular Weight | 206.71 g/mol |

| IUPAC Name | 2-(3-chloropropyl)-2,5,5-trimethyl-1,3-dioxane |

| Standard InChI | InChI=1S/C10H19ClO2/c1-9(2)7-12-10(3,13-8-9)5-4-6-11/h4-8H2,1-3H3 |

| Standard InChI Key | LESDKFYPLUGGMG-UHFFFAOYSA-N |

| SMILES | CC1(COC(OC1)(C)CCCCl)C |

| Canonical SMILES | CC1(COC(OC1)(C)CCCCl)C |

Introduction

Structural Characteristics and Properties

Molecular Structure

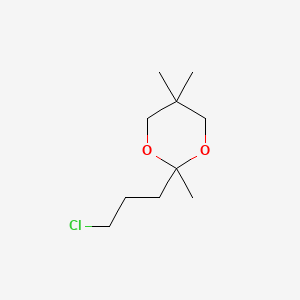

2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane possesses a distinctive molecular architecture characterized by its heterocyclic structure. The molecule features a six-membered dioxane ring with two oxygen atoms at the 1 and 3 positions. This ring serves as the scaffold to which various substituents are attached. Three methyl groups are distributed with two at the 5-position and one at the 2-position, creating a specific steric environment. The defining feature of this compound is the 3-chloropropyl group attached at the 2-position, which extends from the ring and terminates with a chlorine atom .

The structural formula can be represented in several notations, including the SMILES notation CC1(COC(OC1)(C)CCCCl)C and the InChI notation InChI=1S/C10H19ClO2/c1-9(2)7-12-10(3,13-8-9)5-4-6-11/h4-8H2,1-3H3 . These standardized representations are crucial for chemical database entries and computational chemistry applications. The three-dimensional conformation of the molecule reveals important aspects of its reactivity, with the dioxane ring typically adopting a chair conformation, which influences the spatial orientation of the substituents.

Physical Properties

The physical properties of 2-(3-chloropropyl)-2,5,5-trimethyl-1,3-dioxane significantly influence its handling, storage, and application in various chemical processes. This compound exists as a liquid at standard temperature and pressure, with a distinctive set of physicochemical characteristics. The molecule has a calculated density of approximately 1.0±0.1 g/cm³, which is comparable to water but slightly higher due to the presence of the chlorine atom .

The boiling point of 2-(3-chloropropyl)-2,5,5-trimethyl-1,3-dioxane is reported to be 247.7±15.0 °C at atmospheric pressure (760 mmHg), indicating its relatively low volatility . This high boiling point can be attributed to the molecular weight and the intermolecular forces present. The compound also has a flash point of 67.1±15.6 °C, which classifies it as a combustible liquid requiring appropriate safety measures during handling and storage . The vapor pressure is reported to be very low (approximately 0.0±0.5 mmHg at 25°C), further confirming its low volatility at room temperature .

Table 1: Physical Properties of 2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane

The compound's lipophilicity is reflected in its LogP value of 2.52, indicating moderate lipophilicity and suggesting good membrane permeability, which may be relevant for its potential pharmaceutical applications . The polar surface area (PSA) of 18.46 Ų indicates a relatively low polarity despite the presence of two oxygen atoms, which is likely due to the influence of the alkyl groups .

Spectroscopic Data

Spectroscopic data provides crucial information for the identification and structural confirmation of 2-(3-chloropropyl)-2,5,5-trimethyl-1,3-dioxane. Mass spectrometry data, particularly the predicted collision cross section (CCS) values for various adducts, offers valuable insights for analytical identification of this compound in complex mixtures. These collision cross section values represent the effective area of the molecule when it interacts with a buffer gas during ion mobility spectrometry experiments .

Table 2: Predicted Collision Cross Section Values for Various Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 207.11464 | 143.1 |

| [M+Na]⁺ | 229.09658 | 155.3 |

| [M+NH₄]⁺ | 224.14118 | 154.8 |

| [M+K]⁺ | 245.07052 | 145.5 |

| [M-H]⁻ | 205.10008 | 147.7 |

| [M+Na-2H]⁻ | 227.08203 | 150.3 |

| [M]⁺ | 206.10681 | 146.9 |

| [M]⁻ | 206.10791 | 146.9 |

These spectroscopic parameters are particularly useful in analytical chemistry, where they can be employed for the identification and quantification of 2-(3-chloropropyl)-2,5,5-trimethyl-1,3-dioxane in various matrices. The compound's structural features, including the dioxane ring and the chloropropyl group, contribute to its unique spectroscopic profile, which can be used as a fingerprint for identification purposes .

Synthesis and Chemical Reactivity

Synthesis Methods

The synthesis of 2-(3-chloropropyl)-2,5,5-trimethyl-1,3-dioxane involves several strategic approaches that leverage fundamental organic chemistry reactions. The compound is typically prepared through reactions involving chlorinated compounds and dioxane derivatives, with careful attention to reaction conditions to optimize yields. One common synthetic route involves the condensation of an appropriate diol with a ketone containing the chloropropyl functionality, followed by cyclization to form the dioxane ring system.

The reactions generally require precise control of temperature and reaction time parameters to ensure high yields and product purity. Reflux conditions are often employed for several hours to drive the reaction to completion. The synthetic procedures must be carefully monitored to minimize side reactions, particularly those involving the reactive chlorine terminus, which can potentially participate in elimination or substitution reactions under certain conditions.

Applications

Role in Organic Synthesis

2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane serves as a versatile synthetic intermediate in organic chemistry due to its unique structural features and reactivity profile. The compound's value in synthetic organic chemistry stems from its bifunctional nature, combining the stability of the dioxane ring with the reactivity of the chloroalkyl chain . This dual characteristic allows chemists to utilize the molecule as a building block for the construction of more complex structures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume